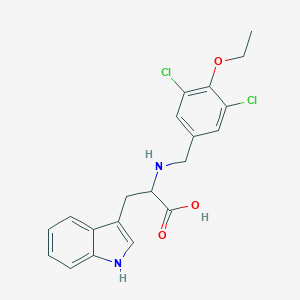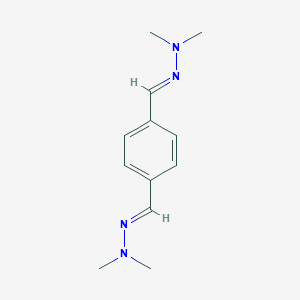
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype NR2B. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan acts as a selective antagonist of the NR2B subtype of the NMDA receptor. This receptor subtype is involved in the regulation of synaptic plasticity and has been implicated in various neurological disorders. By blocking the activity of this receptor subtype, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan can modulate the activity of neural circuits and potentially alleviate the symptoms of these disorders.
Biochemical and physiological effects:
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been shown to have a number of biochemical and physiological effects. It can modulate the activity of neural circuits by blocking the NR2B subtype of the NMDA receptor, which is involved in the regulation of synaptic plasticity. This can potentially alleviate the symptoms of various neurological disorders. Additionally, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in lab experiments is its selectivity for the NR2B subtype of the NMDA receptor. This allows researchers to specifically target this receptor subtype and study its role in various neurological disorders. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,5-dichloro-4-ethoxybenzyl)tryptophan. One potential area of research is the development of more potent and selective NR2B antagonists that can be used in the treatment of neurological disorders. Additionally, researchers may explore the use of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, N-(3,5-dichloro-4-ethoxybenzyl)tryptophan is a selective antagonist of the NR2B subtype of the NMDA receptor that has potential therapeutic applications in various neurological disorders. Its selectivity and specificity make it a valuable tool for studying the role of this receptor subtype in the regulation of synaptic plasticity. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)tryptophan involves the reaction of 3,5-dichloro-4-ethoxybenzyl bromide with tryptophan in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps involving purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan has been used extensively in scientific research to study the role of the NR2B subtype of the NMDA receptor in various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of depression, anxiety, chronic pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(3,5-dichloro-4-ethoxybenzyl)tryptophan |
|---|---|
Molekularformel |
C20H20Cl2N2O3 |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-27-19-15(21)7-12(8-16(19)22)10-23-18(20(25)26)9-13-11-24-17-6-4-3-5-14(13)17/h3-8,11,18,23-24H,2,9-10H2,1H3,(H,25,26) |
InChI-Schlüssel |
KLKPJMSGAWODEM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)



![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)